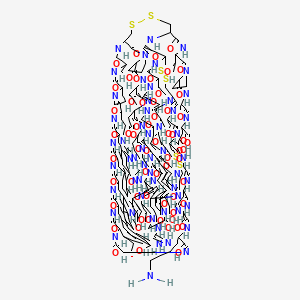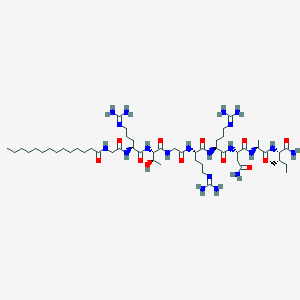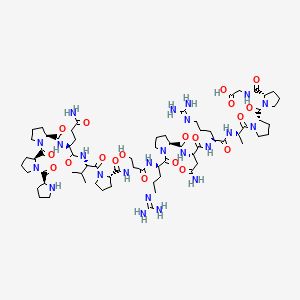
357952-10-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 357952-10-4 is known as Urocortin II (Mouse) . It is a peptide with the sequence Phe-Thr-Leu-Ser-Leu-Asp-Val-Pro-Thr-Asn-Ile-Met-Asn-Ile-Leu-Phe-Asn-Ile-Asp-Lys-Ala-Lys-Asn-Leu-Arg-Ala-Lys-Ala-Ala-Ala-Asn-Ala-Gln-Leu-Met-Ala-Gln-Ile-NH2 . It is stored at -20°C and is soluble in DMSO .
Molecular Structure Analysis
The molecular formula of Urocortin II (Mouse) is C186H312N52O52S2 . The molecular weight is 4172.91468 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is soluble in DMSO . The molecular weight is 4172.91468 and the molecular formula is C186H312N52O52S2 .Aplicaciones Científicas De Investigación
1. The Importance of Scientific Research
- Scientific research probes the deepest mysteries of the universe and creates technologies that benefit humanity and create wealth (Press, 2013).
2. Advances in Material Sciences
- Development of novel materials, including inorganic nanoparticles, plays a fundamental role in advancements across various industries, including electronics (Cushing, Kolesnichenko, & O'Connor, 2004).
3. Role of Drug Discovery in Scientific Progress
- Drug research, driven by chemistry and guided by pharmacology, has significantly contributed to medical progress, illustrating the impact of scientific discovery on practical applications (Drews, 2000).
4. Clinical Knowledge Beyond Quantitative Measures
- Clinical decisions and patient care involve more than just controlled experimental results, emphasizing the importance of interpretive action and interaction in medical science (Malterud, 2001).
5. Ethical and Social Aspects of Research
- The role of technology in shaping lives and the importance of addressing social concerns in scientific research, especially in controversial areas like genetic modification and stem cell research (Schuurbiers & Fisher, 2009).
6. Genetic Research and Ethical Considerations
- The evolution of scientific research in human biology raises questions about the ethical limits of scientific research, especially in areas like genetic editing (Barracca, Patricelli, Milani, & Quintaliani, 2019).
7. CRISPR-Cas9 in Gene Activation
- The use of CRISPR-Cas9-based transcription factors for targeted gene activation in human cells, demonstrating a versatile approach for gene regulation (Pérez‐Piñera et al., 2013).
8. Broader Applications of CRISPR Technologies
- CRISPR technologies have wide-ranging applications in genome engineering, disease treatment, agriculture, and beyond (Barrangou & Doudna, 2016).
9. Data Sharing in Scientific Research
- The practice of data sharing among scientists, its challenges, and its importance in verifying results and extending research (Tenopir et al., 2011).
10. Electron Tunneling in Proteins
- The understanding of electron transfer processes in proteins, vital for energy transduction pathways in cells (Gray & Winkler, 2003).
11. Effective Computational Research
- Best practices for developing and using software in scientific research, emphasizing the need for multidisciplinary computational science (Osborne et al., 2014).
12. CRISPR-Cas9 in Cancer Research
- The potential of CRISPR-Cas9 technology in transforming cancer genetics research (Sánchez-Rivera & Jacks, 2015).
13. Integration of Complementary Medicine
- The role of scientific research in guiding health care policies regarding the integration of complementary and alternative medicine into conventional practices (Hess, 2002).
14. Societal Impact of Research
- The challenge of measuring the societal impact of research and the importance of assessing the benefits of basic and applied research (Bornmann, 2012).
15. Translational Research in Nursing
- The importance of translating basic research findings into practical applications in healthcare, highlighting the role of nurse scientists (Grady, 2010).
16. Scientific Belief and Credibility
- The need to reinforce scientific credibility in the face of misinformation and the importance of education in science goals and methodology (Vekemans, 2023).
17. Scientific Software and Grid Computing
- The development and use of scientific software frameworks for improving programming productivity in scientific research applications (Appelbe, Moresi, Quenette, & Simter, 2007).
Propiedades
Número CAS |
357952-10-4 |
|---|---|
Nombre del producto |
357952-10-4 |
Fórmula molecular |
C₁₈₆H₃₁₂N₅₂O₅₂S₂ |
Peso molecular |
4172.97 |
Secuencia |
One Letter Code: FTLSLDVPTNIMNILFNIDKAKNLRAKAAANAQLMAQI-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



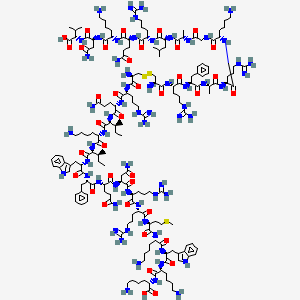
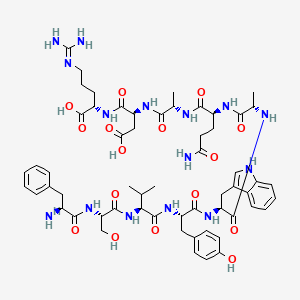
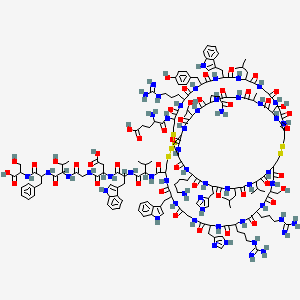
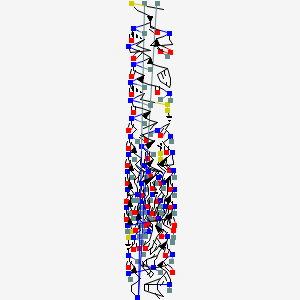
![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)
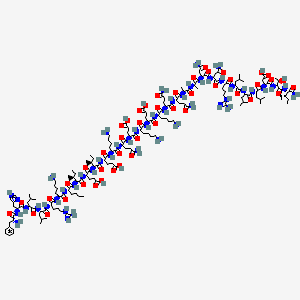
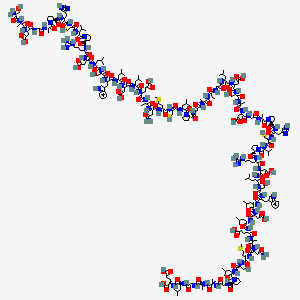
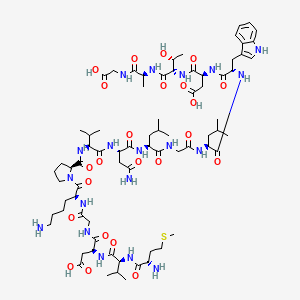
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)
